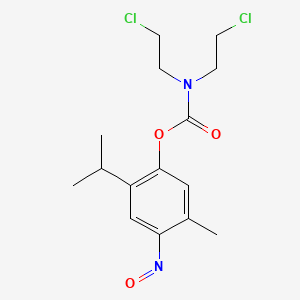
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a nitroso group, an isopropyl group, and a bis(2-chloroethyl)carbamate moiety, making it a subject of interest in synthetic chemistry and potential therapeutic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate typically involves multiple steps. One common method starts with the nitration of 5-Methyl-2-(propan-2-yl)phenol to introduce the nitroso group. This is followed by the reaction with bis(2-chloroethyl)carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of reactive intermediates and hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The bis(2-chloroethyl)carbamate moiety can alkylate DNA, disrupting its function and leading to cell death, which is a mechanism explored in anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 4-Nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate
- 5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-bromoethyl)carbamate
Uniqueness
5-Methyl-4-nitroso-2-(propan-2-yl)phenyl bis(2-chloroethyl)carbamate is unique due to the presence of both the nitroso and bis(2-chloroethyl)carbamate groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
6333-64-8 |
|---|---|
Fórmula molecular |
C15H20Cl2N2O3 |
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
(5-methyl-4-nitroso-2-propan-2-ylphenyl) N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-10(2)12-9-13(18-21)11(3)8-14(12)22-15(20)19(6-4-16)7-5-17/h8-10H,4-7H2,1-3H3 |
Clave InChI |
BCEURHPMLHVCKU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=O)C(C)C)OC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




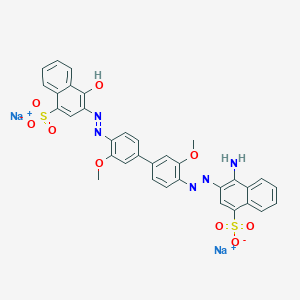
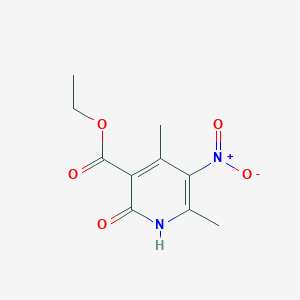
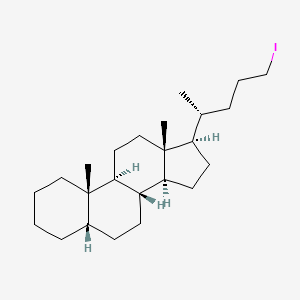
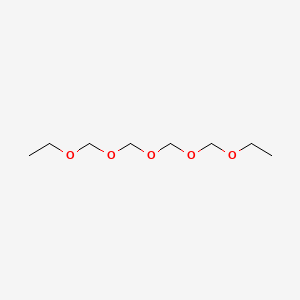
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)

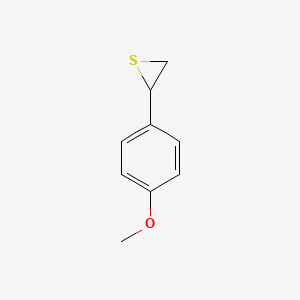
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

